2,4-difluoro-3-formylbenzoic acid

Overview

Description

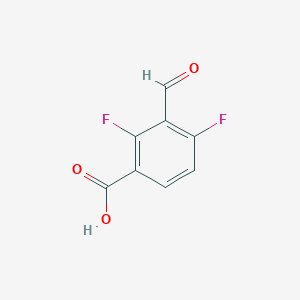

2,4-Difluoro-3-formylbenzoic acid (CAS: 1203662-77-4) is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₄F₂O₃ and a molecular weight of 186.11 g/mol . Its structure features fluorine atoms at the 2- and 4-positions and a formyl (-CHO) group at the 3-position of the benzoic acid backbone (SMILES: C1=CC(=C(C(=C1C(=O)O)F)C=O)F) . This compound is primarily used as an intermediate in organic synthesis and fine chemical production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-3-formyl-benzoic acid typically involves the following steps :

Starting Material: The process begins with 1-bromo-2,4-difluorobenzene.

Lithiation: The compound is treated with a strong, non-nucleophilic base such as n-butyllithium.

Formylation: The lithiated intermediate is then reacted with a formylating agent, such as DMF (dimethylformamide), to introduce the formyl group at the 3rd position.

Oxidation: The formylated intermediate is oxidized to yield 2,4-difluoro-3-formyl-benzoic acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-difluoro-3-formylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 2,4-Difluoro-3-carboxybenzoic acid.

Reduction: 2,4-Difluoro-3-hydroxymethylbenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-difluoro-3-formylbenzoic acid has a wide range of applications in scientific research :

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-difluoro-3-formyl-benzoic acid involves its interaction with various molecular targets . The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares key structural and physical properties of 2,4-difluoro-3-formylbenzoic acid with related compounds:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| This compound | 2,4-F; 3-CHO | C₈H₄F₂O₃ | 186.11 | 1203662-77-4 | Reactive formyl group; high polarity |

| 2,4-Difluoro-3-methylbenzoic acid | 2,4-F; 3-CH₃ | C₈H₆F₂O₂ | 172.13 | 112857-68-8 | Methyl group enhances lipophilicity |

| 3,5-Difluorobenzoic acid | 3,5-F | C₇H₄F₂O₂ | 158.10 | 455-40-3 | Symmetric fluorine substitution |

| 2-Chloro-4-fluoro-3-formylbenzoic acid | 2-Cl; 4-F; 3-CHO | C₈H₄ClFO₃ | 202.57 | 2385557-40-2 | Chlorine adds steric bulk |

| 2-Fluoro-4-formylbenzoic acid | 2-F; 4-CHO | C₈H₅FO₃ | 168.12 | 604000-97-7 | Formyl at 4-position alters reactivity |

Key Observations :

- The formyl group in this compound increases its reactivity compared to analogs with methyl or halogen substituents, enabling use in condensation or nucleophilic addition reactions .

- Fluorine positioning (2,4 vs. 3,5) influences electronic effects: 2,4-difluoro derivatives exhibit stronger electron-withdrawing effects, enhancing acidity compared to 3,5-difluoro isomers .

Reactivity Trends :

- Formyl-containing derivatives are more reactive toward nucleophiles (e.g., hydrazines, amines) than methyl- or chloro-substituted analogs.

- Fluorine atoms enhance stability against metabolic degradation, making these compounds valuable in pharmaceuticals .

Biological Activity

2,4-Difluoro-3-formylbenzoic acid is a fluorinated aromatic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in medicine and biochemistry, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features two fluorine atoms at the 2 and 4 positions of the benzoic acid ring and a formyl group at the 3 position. The presence of fluorine often enhances the compound's biological activity due to altered lipophilicity and electronic properties compared to non-fluorinated analogs.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and ovarian cancer cells. The mechanism appears to involve the activation of apoptotic pathways through the modulation of specific signaling proteins .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 (Pancreatic) | 15 | Apoptosis induction via caspase activation |

| U-87 MG (Glioblastoma) | 20 | Disruption of mitochondrial function |

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this compound has been studied for its ability to inhibit specific enzymes. For instance, it has shown promise as an inhibitor of protein disulfide isomerase (PDI), which plays a crucial role in protein folding and is implicated in cancer progression .

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|

| Protein Disulfide Isomerase (PDI) | 10 | PACMA31 |

| Cathepsins B & L | >50 | Not specified |

The biological activity of this compound is attributed to its interaction with various molecular targets. The fluorine substituents enhance binding affinity to target enzymes or receptors, which can lead to improved selectivity and potency compared to non-fluorinated compounds. Computational studies suggest that these interactions may involve hydrogen bonding and hydrophobic interactions with active sites on target proteins.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated that it could serve as a lead compound for developing new antibiotics due to its potent activity against resistant strains.

- Cancer Cell Studies : In a series of experiments involving breast cancer cell lines, treatment with varying concentrations of this compound resulted in significant reductions in cell viability. The study highlighted its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,4-difluoro-3-formylbenzoic acid, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves halogenation of a benzoic acid precursor (e.g., via electrophilic substitution using fluorine sources like Selectfluor®) followed by formylation using the Vilsmeier-Haack reaction. Critical parameters include:

- Temperature : Lower temperatures (~0–5°C) reduce side reactions during halogenation.

- Catalyst : Lewis acids (e.g., AlCl₃) enhance regioselectivity.

- Purification : Recrystallization in ethanol/water mixtures improves purity.

Yield optimization requires stoichiometric control of formylating agents (e.g., POCl₃/DMF) and inert atmosphere conditions to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : The formyl proton appears as a singlet at δ 10.1–10.3 ppm. Fluorine substituents cause deshielding of adjacent carbons (e.g., C-3 at δ 165–170 ppm in ¹³C NMR).

- IR Spectroscopy : Strong carbonyl stretch at ~1700 cm⁻¹ (formyl) and broad O-H stretch at ~2500–3000 cm⁻¹ (carboxylic acid).

- X-ray Crystallography : Resolves positional ambiguities of fluorine atoms, as demonstrated in fluorinated benzoic acid derivatives .

Advanced Research Questions

Q. How can researchers design and synthesize hydrazone derivatives of this compound to explore antimicrobial activity?

- Methodological Answer :

- Derivatization : React the formyl group with hydrazides (e.g., phenylhydrazine) in ethanol under reflux (2–4 hours). Monitor reaction progress via TLC.

- Biological Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using minimum inhibitory concentration (MIC) assays. Structural modifications (e.g., electron-withdrawing groups on the hydrazone moiety) enhance activity, as shown in analogous difluorophenyl systems .

Q. What methodological approaches resolve discrepancies between computational models (e.g., DFT) and experimental spectral data in fluorinated benzoic acids?

- Methodological Answer :

- Validation : Cross-reference DFT-predicted NMR chemical shifts with experimental data from fluorinated analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid). Adjust basis sets (e.g., B3LYP/6-311++G**) to account for fluorine’s electronegativity.

- Crystallographic Data : Use X-ray structures to refine computational bond angles and torsional parameters. For example, fluorine’s van der Waals radius (1.47 Å) impacts packing efficiency in crystal lattices .

Q. What strategies mitigate challenges in regioselective functionalization of this compound for targeted drug delivery systems?

- Methodological Answer :

- Protective Groups : Temporarily protect the formyl group with ethylene glycol during Suzuki-Miyaura coupling to prevent side reactions.

- Directing Effects : Leverage fluorine’s meta-directing influence in electrophilic aromatic substitution. For example, nitration at the 5-position occurs preferentially in 2,4-difluoro systems.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) with Pd(OAc)₂ catalysts to enhance cross-coupling efficiency, as reported in related difluoroaromatic syntheses .

Properties

IUPAC Name |

2,4-difluoro-3-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O3/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBCFUZTCWGXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.